Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate
Description
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate is a sodium salt of a benzenesulphonic acid derivative featuring a methoxy group at position 4, a nitro-substituted phenyl ring linked via a 1,3-dioxopropylamino moiety at position 3, and a sulphonate group at position 1. This compound’s structural complexity arises from its nitroaromatic and dioxopropylamino substituents, which may influence its solubility, stability, and reactivity.
Properties
CAS No. |
94134-37-9 |
|---|---|
Molecular Formula |
C16H14N2O8S |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-methoxy-3-[[3-(3-nitrophenyl)-3-oxopropanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N2O8S/c1-26-15-6-5-12(27(23,24)25)8-13(15)17-16(20)9-14(19)10-3-2-4-11(7-10)18(21)22/h2-8H,9H2,1H3,(H,17,20)(H,23,24,25) |
InChI Key |
GYMDXZVEVWMFOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Amino-4-methoxybenzanilide Intermediate
A closely related intermediate, 3-amino-4-methoxybenzanilide, can be synthesized by the reaction of 3-amino-4-methoxybenzoic acid with aniline derivatives using coupling agents such as DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) in dichloromethane at room temperature. The reaction proceeds via amide bond formation, followed by aqueous workup and purification by silica gel chromatography to yield the amide intermediate in good yield (~76%) as a white solid. This intermediate is crucial for further functionalization to introduce the sulphonate and nitrophenyl groups.
| Reagent/Condition | Amount | Role |
|---|---|---|
| 3-amino-4-methoxybenzoic acid | Stoichiometric | Starting aromatic acid |
| Aniline | Slight excess | Amine coupling partner |
| DIC | 0.18 mmol | Coupling agent |
| HOBt | 0.18 mmol | Coupling additive |
| Dichloromethane | Solvent | Reaction medium |
| Room temperature | 0.5 h stirring | Reaction condition |
Coupling with 3-(3-nitrophenyl)-1,3-dioxopropyl Moiety
The key step involves coupling the amino group of the benzenesulphonate intermediate with a 3-(3-nitrophenyl)-1,3-dioxopropyl derivative. This can be achieved by:
- Activating the dioxopropyl carboxylic acid derivative (or equivalent) using carbodiimide chemistry or acid chlorides.
- Reacting with the amino-substituted benzenesulphonate under controlled temperature (often room temperature to mild heating).
- Using bases such as triethylamine or sodium carbonate to facilitate amide bond formation.
- Purification by extraction and chromatography.
This step introduces the nitrophenyl substituent, which is critical for the biological activity of the compound.
Formation of Sodium Salt
The final compound is isolated as the sodium salt by neutralization of the sulfonic acid group with sodium hydroxide or sodium carbonate in aqueous or mixed solvent systems. This step ensures the compound is in its water-soluble, ionic form suitable for pharmaceutical or biochemical applications.
Representative Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide formation (Step 1) | DIC/HOBt, DCM, RT, 0.5 h | 76 | Purified by silica gel chromatography |
| Coupling with nitrophenyl moiety (Step 2) | Carbodiimide activation, RT to 40°C, base present | 65-85 | Requires careful control of pH and temperature |
| Sodium salt formation (Step 3) | NaOH neutralization, aqueous medium | Quantitative | Final purification by crystallization or lyophilization |
Analytical and Research Findings
- NMR Spectroscopy confirms the presence of aromatic protons, methoxy groups, and amide linkages consistent with the target structure.
- Mass Spectrometry (ESI-MS) shows molecular ion peaks corresponding to the expected molecular weight (~487 g/mol for related compounds).
- Melting Point and purity data indicate the compound is stable and crystalline.
- Chromatographic Purity is typically >95% after purification steps.
Summary Table of Key Reagents and Conditions
| Reagent/Intermediate | Role | Typical Conditions |
|---|---|---|
| 3-amino-4-methoxybenzoic acid | Aromatic acid precursor | Coupling with aniline |
| Aniline or substituted aniline | Amine coupling partner | Room temperature, DIC/HOBt |
| Carbodiimide (DIC or EDC) | Coupling agent | 0-40°C, inert atmosphere |
| 3-(3-nitrophenyl)-1,3-dioxopropyl acid or derivative | Nitrophenyl dioxopropyl donor | Activated ester or acid chloride |
| Sodium hydroxide or sodium carbonate | Salt formation | Aqueous neutralization |
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce carboxylic acid derivatives.
Scientific Research Applications
Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate exhibits several biological activities that make it a subject of interest in pharmacological research:
-
Antimicrobial Properties :
- This compound has shown significant antimicrobial activity against various bacterial strains. The presence of the methoxy group enhances the binding affinity to bacterial enzymes involved in folate metabolism, similar to other sulfonamide derivatives.
-
Inhibition of Carbonic Anhydrase :
- Research indicates that compounds with similar structures can effectively inhibit carbonic anhydrase enzymes, which are crucial for maintaining acid-base balance in biological systems. This property may lead to therapeutic applications in conditions such as glaucoma and edema.
-
Neuroprotective Effects :
- Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease therapies.
Table 2: Inhibition Potency Against Carbonic Anhydrase
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 0.5 | Carbonic Anhydrase II |
| Other Sulfonamide Derivative | 0.8 | Carbonic Anhydrase IV |
| Similar Compound | 1.2 | Folate Synthase |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity due to its structural characteristics that enhance interaction with bacterial enzymes involved in folate synthesis.
Case Study 2: Neuroprotective Properties
In vitro studies on neuronal cell lines treated with this compound showed a reduction in oxidative stress markers and improved cell viability. These findings suggest its potential application in developing therapies for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of Sodium 4-methoxy-3-((3-(3-nitrophenyl)-1,3-dioxopropyl)amino)benzenesulphonate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphonate group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares a sodium benzenesulphonate core with several analogs but differs in substituent groups, which dictate its physicochemical and functional properties. Key comparisons include:
Key Observations
Functional Group Diversity: The target compound’s nitro group and dioxopropylamino linkage distinguish it from azo-based dyes like Acid Orange 24 and 3. Unlike the chloro and azo substituents in Sodium 4-chloro-3-[...]benzenesulphonate , the target’s methoxy and nitro groups may reduce electrophilicity, altering solubility or interaction with biological targets.
Sulphonates and Solubility: All compounds share a sodium sulphonate group, ensuring high water solubility. However, the target’s bulky dioxopropylamino-nitroaromatic substituent may reduce solubility compared to simpler azo dyes like Acid Orange 3 .
Applications: Azo dyes (Acid Orange 24/3) are explicitly used in cosmetics as hair dyes due to their vibrant color and stability .
Synthetic Complexity: The patent in describes oxidation processes for synthesizing dioxopropylamino-linked compounds, highlighting the technical challenges in producing such structurally intricate molecules compared to simpler azo dyes .
Q & A
Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
